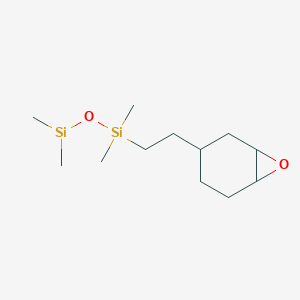
CID 23178451
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 23178451” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 23178451” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert starting materials into the desired compound through intermediate steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet the demand for research and application purposes. Industrial production methods focus on optimizing the synthesis process to achieve high yields and purity while minimizing costs and environmental impact. These methods often involve continuous flow processes, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 23178451” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of “this compound” depend on the specific reaction pathway and conditions
Scientific Research Applications
The compound “CID 23178451” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, “this compound” is investigated for its therapeutic potential and its mechanism of action in treating diseases. In industry, the compound is utilized in the development of new materials, pharmaceuticals, and other products.
Mechanism of Action
The mechanism of action of “CID 23178451” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The pathways involved in the compound’s mechanism of action are studied to understand its potential therapeutic applications and to identify any potential side effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 23178451” include those with related chemical structures and properties. These compounds are often compared to understand their unique features and potential advantages.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, stability, and biological activity compared to similar compounds, making it valuable for specific applications.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C12H25O2Si2 |
|---|---|
Molecular Weight |
257.50 g/mol |
InChI |
InChI=1S/C12H25O2Si2/c1-15(2)14-16(3,4)8-7-10-5-6-11-12(9-10)13-11/h10-12H,5-9H2,1-4H3 |
InChI Key |
XREJXWGAFGIVTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCC1CCC2C(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



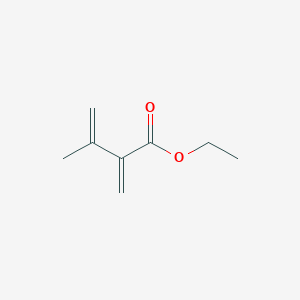
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
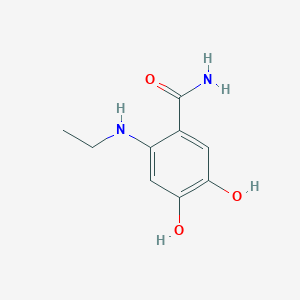
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

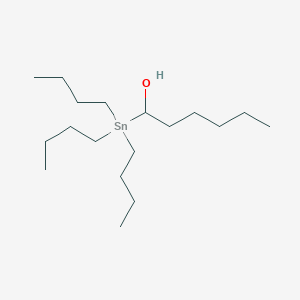
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
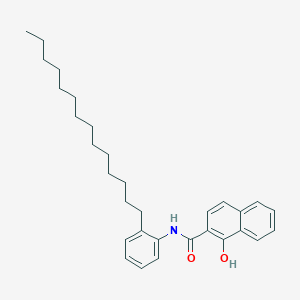

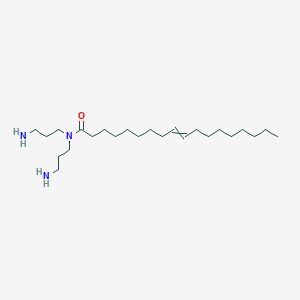
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
